molecular formula C8H10N2O2 B124282 (R)-3-Amino-3-(pyridin-3-yl)propanoic acid CAS No. 155050-17-2

(R)-3-Amino-3-(pyridin-3-yl)propanoic acid

Cat. No. B124282
M. Wt: 166.18 g/mol
InChI Key: QOTCEJINJFHMLO-SSDOTTSWSA-N
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Description

“®-3-Amino-3-(pyridin-3-yl)propanoic acid” is a compound that is a member of pyridines . It is also known by other names such as 3-Pyridinepropionic acid, 3-(3-Pyridyl)propionic acid, and 3-pyridinepropanoic acid .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular formula of “®-3-Amino-3-(pyridin-3-yl)propanoic acid” is C8H9NO2 . The InChI representation of the compound is InChI=1S/C8H9NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2,(H,10,11) .


Physical And Chemical Properties Analysis

The molecular weight of “®-3-Amino-3-(pyridin-3-yl)propanoic acid” is 151.16 g/mol . It has 4 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass of the compound is 238.0275830 g/mol .

Scientific Research Applications

  • Synthesis of β-Hydroxy-α-Amino Acid : This compound is used in the synthesis of β-hydroxy-α-amino acid, a key intermediate in developing pharmaceutical drugs. D-threonine aldolase enzymes catalyze the synthesis, and the process has been optimized for high yield and purity through recombinant E. coli fermentation processes. The addition of divalent cations improves enzyme stability. This finding has significant implications for drug development and industrial synthesis (Goldberg et al., 2015).

  • Enzymatic Preparation of Amino Acids : (R)-3-Amino-3-(pyridin-3-yl)propanoic acid is utilized in the enzymatic preparation of amino acids, specifically for synthesizing antidiabetic drugs. Different enzymatic routes, including amino acid oxidase and aminotransferase, have been explored for high-efficiency synthesis (Chen et al., 2011).

  • Metal Analyses in Environmental and Pharmaceutical Samples : The compound is used as an ion-pairing reagent in capillary electrophoresis for the separation and determination of metal ions in pharmaceutical and environmental samples. This application demonstrates its utility in analytical chemistry for qualitative and quantitative analysis of various metal ions (Belin & Gülaçar, 2005).

  • Synthesis of Platinum(II) Complexes : The compound is involved in the synthesis of trans-platinum(II) complexes, potentially as anticancer agents. This research highlights its role in the development of new therapeutic agents, with particular focus on thermoactivatable properties for cancer treatment (Cabrera et al., 2019).

  • Preparation of Chiral Amino Acids : It is also used in the stereoselective synthesis of amino acids, such as methyl (S)-3-amino-3-(3-pyridyl)propanoate, highlighting its significance in the preparation of chiral compounds for pharmaceutical applications (Zhong et al., 1999).

Future Directions

The future directions of research on “®-3-Amino-3-(pyridin-3-yl)propanoic acid” could involve its potential applications in the synthesis of new coordination polymers and the exploration of its biological activities. Further studies could also investigate its potential use in the synthesis of biologically relevant molecules and direct drug/natural product conjugation .

properties

IUPAC Name

(3R)-3-amino-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTCEJINJFHMLO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364248
Record name (3R)-3-Amino-3-(pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(pyridin-3-yl)propanoic acid

CAS RN

155050-17-2
Record name (R)-3-Amino-3-(3-pyridyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155050-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-3-(pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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